molecular formula C26H18BrF2O2P B12506059 (5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

Cat. No.: B12506059
M. Wt: 511.3 g/mol
InChI Key: VRWJBZKTFPXJTR-UHFFFAOYSA-M
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Description

(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide (CAS 2397540-69-9) is a fluorinated phosphonium salt featuring an isobenzofuranone core substituted with two fluorine atoms at positions 5 and 6. This compound is part of a broader class of triphenylphosphonium salts, which are widely utilized in organic synthesis (e.g., Wittig reactions) and biomedical research (e.g., mitochondrial targeting) due to their unique electronic and lipophilic properties . Its molecular formula is C26H18F2O2P·Br, with a molecular weight of ~505.34 g/mol. The fluorine substituents enhance lipophilicity and electron-withdrawing effects, influencing reactivity and biological activity .

Properties

Molecular Formula

C26H18BrF2O2P

Molecular Weight

511.3 g/mol

IUPAC Name

(5,6-difluoro-3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide

InChI

InChI=1S/C26H18F2O2P.BrH/c27-23-16-21-22(17-24(23)28)26(30-25(21)29)31(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-17,26H;1H/q+1;/p-1

InChI Key

VRWJBZKTFPXJTR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2C3=CC(=C(C=C3C(=O)O2)F)F)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of (5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide involves several stepsThe reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C

Chemical Reactions Analysis

(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Scientific Research Applications

(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(3-Oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide (CAS 42116-86-9)
  • Substituents: No fluorine or methoxy groups.
  • Molecular Formula : C26H20O2P·Br.
  • Applications: Primarily used as a precursor in organic synthesis .
(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide (CAS 887644-98-6)
  • Substituents : Methoxy group at position 7.
  • Molecular Formula : C27H22BrO3P.
  • Key Differences :
    • The methoxy group is electron-donating, altering the electronic environment of the isobenzofuran ring. This may reduce ylide reactivity in Wittig reactions compared to the electron-withdrawing fluorine substituents .
    • Applications: Used as a Wittig reagent and pharmaceutical intermediate .
(4-Carboxybutyl)triphenylphosphonium bromide
  • Substituents : A carboxybutyl chain instead of an isobenzofuranyl group.
  • Molecular Formula : C23H24O2P·Br.
  • Key Differences :
    • The aliphatic chain introduces hydrophilicity, making it unsuitable for mitochondrial targeting but useful as a synthetic intermediate for other phosphonium salts .

Functional Analogues

Triphenylphosphonium-linked Mitochondrial Uncouplers (e.g., SF-C5-TPP)
  • Substituents: Dicyano and ditert-butylphenyl groups linked via alkenyl chains.
  • Key Differences: Bulkier substituents enable protonophoric uncoupling activity in mitochondria. The fluorinated isobenzofuran derivative may exhibit different membrane interaction dynamics due to its aromatic core and fluorine atoms .
Hydroxybenzoate-Triphenylphosphonium Salts
  • Substituents : Hydroxybenzoyloxy decyl chains.
  • Key Differences :
    • Long alkyl chains enhance mitochondrial accumulation. The fluorinated compound’s smaller size and higher lipophilicity may improve tumor cell selectivity, as observed in cytotoxicity studies .

Physicochemical and Functional Comparison

Table 1. Comparative Analysis of Key Properties

Compound (CAS) Substituents Molecular Weight Lipophilicity (LogP)* Applications Key Advantages
Target (2397540-69-9) 5,6-Difluoro ~505.34 High (~3.8) Mitochondrial targeting, Wittig reagents Enhanced stability and membrane permeability
Non-fluorinated (42116-86-9) None ~477.31 Moderate (~2.5) Organic synthesis Cost-effective synthesis
Methoxy-substituted (887644-98-6) 7-Methoxy 505.34 Moderate (~3.0) Pharmaceutical intermediates Tunable electronic properties
SF-C5-TPP Dicyano, ditert-butyl >600 Very High (~5.2) Mitochondrial uncouplers Protonophoric activity
Hydroxybenzoate-TPP Hydroxybenzoyloxy decyl ~650 High (~4.5) Cytotoxic agents Tumor cell selectivity

*Estimated LogP values based on substituent contributions.

Biological Activity

(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide, with CAS number 2397540-69-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26_{26}H18_{18}BrF2_2O2_2P
  • Molecular Weight : 511.29 g/mol
  • Purity : Typically >95% in commercial preparations.
  • Storage Conditions : Recommended under inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to its triphenylphosphonium (TPP) moiety, which enhances mitochondrial targeting. TPP derivatives are known to accumulate in mitochondria due to the negative membrane potential, allowing for selective delivery of therapeutic agents.

Antimicrobial Activity

Recent studies have indicated that TPP derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide have shown efficacy against resistant bacterial strains. The mechanism involves inhibition of bacterial translation processes and disruption of mitochondrial function in pathogens .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) generation. In vitro studies have demonstrated that derivatives can significantly reduce cell viability in various cancer cell lines .

Case Studies

  • Study on Mitochondrial Effects : A study highlighted the mitochondrial effects of TPP derivatives where (5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide was shown to induce significant alterations in mitochondrial membrane potential at low concentrations (1 µM), leading to cell death markers such as phosphatidylserine exposure and propidium iodide permeabilization .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of TPP derivatives against Trichomonas vaginalis. The results indicated that certain derivatives exhibited trichomonacidal activity at concentrations as low as 10 µg/mL .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionEffective ConcentrationReference
AntimicrobialInhibition of bacterial translation10 µg/mL
AnticancerInduction of apoptosis via ROS generation1 µM
Mitochondrial TargetingAccumulation in mitochondria1 µM

Q & A

Q. What are the recommended synthetic strategies for preparing (5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide?

The synthesis typically involves coupling a fluorinated isobenzofuran precursor with triphenylphosphine under brominating conditions. A common approach includes:

  • Step 1 : Activation of the isobenzofuran derivative (e.g., via bromination at the 1-position) using reagents like N-bromosuccinimide (NBS) in THF .
  • Step 2 : Nucleophilic substitution with triphenylphosphine in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere to form the phosphonium salt .
  • Purification : Column chromatography or recrystallization from ethanol/ethyl acetate mixtures to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} and 31P^{31}\text{P} NMR are critical for confirming fluorination and phosphonium bond formation. For example, 31P^{31}\text{P} NMR typically shows a singlet near δ +23 ppm for triphenylphosphonium salts .
  • X-ray Crystallography : Single-crystal analysis using software like SHELXL or ORTEP-3 resolves ambiguities in stereochemistry and fluorine positioning .
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromide counterion retention .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in Wittig reactions?

The 5,6-difluoro groups increase the electrophilicity of the carbonyl group in the isobenzofuran moiety, enhancing its reactivity with aldehydes. However, steric hindrance from the triphenylphosphonium group may reduce yields. Comparative studies with non-fluorinated analogs (e.g., (3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide) show:

  • Higher reaction rates due to fluorine-induced polarization of the carbonyl.
  • Reduced byproduct formation in polar aprotic solvents like DMF .

Q. What challenges arise in resolving crystallographic data for fluorinated phosphonium salts?

  • Disorder in Fluorine Positions : Fluorine atoms may exhibit positional disorder in crystal lattices, requiring high-resolution data (e.g., synchrotron sources) and refinement tools like SHELXL’s PART instructions .
  • Hydrogen Bonding : Fluorine’s weak hydrogen-bond acceptor capacity can lead to unconventional packing motifs. Graph set analysis (as per Etter’s rules) helps interpret these patterns .

Q. How can researchers address discrepancies in spectroscopic data across studies?

  • Cross-Validation : Combine 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 31P^{31}\text{P} NMR to resolve overlapping signals. For example, coupling constants in 19F^{19}\text{F} NMR distinguish between para- and meta-fluorine configurations .
  • Dynamic NMR Experiments : Variable-temperature studies clarify conformational equilibria in solution .

Q. What methodologies optimize mitochondrial targeting using this compound?

  • Structural Analog Design : Replace phenyl groups in the phosphonium moiety with trifluoromethyl or methoxy substituents to enhance lipophilicity and mitochondrial membrane potential-driven uptake .
  • In Vivo Tracking : Conjugate with fluorophores (e.g., Cy5) and validate localization via confocal microscopy or flow cytometry .

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